molecular formula C9H9ClF2O2 B3387865 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene CAS No. 852706-06-0

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene

Cat. No.: B3387865
CAS No.: 852706-06-0
M. Wt: 222.61 g/mol
InChI Key: YLTANSJPESYTNP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(chloromethyl)-2-methoxyphenol with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to form difluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(aminomethyl)-1-(difluoromethoxy)-2-methoxybenzene, while oxidation can produce 4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzoic acid.

Scientific Research Applications

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-(trifluoromethoxy)-2-methoxybenzene
  • 4-(Chloromethyl)-1-(methoxy)-2-methoxybenzene

Uniqueness

4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O2/c1-13-8-4-6(5-10)2-3-7(8)14-9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTANSJPESYTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215291
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852706-06-0
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852706-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1-(difluoromethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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